molecular formula C15H19N3O3 B4125552 N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(4-NITROPHENYL)UREA

N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(4-NITROPHENYL)UREA

Cat. No.: B4125552
M. Wt: 289.33 g/mol
InChI Key: PSUBSMPPNNWPAP-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-nitrophenyl)urea is an organic compound that features a cyclohexene ring, an ethyl chain, and a nitrophenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-nitrophenyl)urea typically involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can react with the urea linkage under basic conditions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: 4-aminophenyl derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • (2E)-N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-isopropylphenyl)acrylamide
  • 2-(1-cyclohexenyl)ethylamine

Uniqueness

N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(4-nitrophenyl)urea is unique due to its combination of a cyclohexene ring, an ethyl chain, and a nitrophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-15(16-11-10-12-4-2-1-3-5-12)17-13-6-8-14(9-7-13)18(20)21/h4,6-9H,1-3,5,10-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUBSMPPNNWPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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